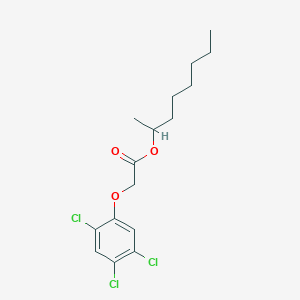
2,4,5-T-2-OCTYL ESTER
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-T-2-OCTYL ESTER is an organic compound with the molecular formula C16H21Cl3O3 and a molecular weight of 367.7 g/mol . This compound is characterized by the presence of an octan-2-yl group and a 2-(2,4,5-trichlorophenoxy)acetate moiety, making it a unique ester derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-T-2-OCTYL ESTER typically involves the esterification of 2-(2,4,5-trichlorophenoxy)acetic acid with octan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs .
化学反応の分析
Types of Reactions
2,4,5-T-2-OCTYL ESTER can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(2,4,5-trichlorophenoxy)acetic acid and octan-2-ol.
Oxidation: The octan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The chlorine atoms on the phenoxy ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)acetic acid and octan-2-ol.
Oxidation: Octan-2-one or octanoic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学的研究の応用
2,4,5-T-2-OCTYL ESTER has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 2-(2,4,5-trichlorophenoxy)acetate moiety into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of certain agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,4,5-T-2-OCTYL ESTER involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target system .
類似化合物との比較
Similar Compounds
2-Octyl acetate: Similar ester structure but lacks the trichlorophenoxy group.
Octan-2-yl palmitate: Similar octan-2-yl group but different acyl moiety.
2-Octanol: Alcohol precursor used in the synthesis of 2,4,5-T-2-OCTYL ESTER
Uniqueness
This compound is unique due to the presence of the 2-(2,4,5-trichlorophenoxy)acetate moiety, which imparts distinct chemical and biological properties. This makes it valuable in specific applications where these properties are desired .
特性
分子式 |
C16H21Cl3O3 |
|---|---|
分子量 |
367.7 g/mol |
IUPAC名 |
octan-2-yl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C16H21Cl3O3/c1-3-4-5-6-7-11(2)22-16(20)10-21-15-9-13(18)12(17)8-14(15)19/h8-9,11H,3-7,10H2,1-2H3 |
InChIキー |
LNNVYVOLCDEYEU-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
正規SMILES |
CCCCCCC(C)OC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















